molecular formula C6H4F2N2O4S B15305825 2,3-Difluoro-5-nitrobenzenesulfonamide

2,3-Difluoro-5-nitrobenzenesulfonamide

Cat. No.: B15305825
M. Wt: 238.17 g/mol
InChI Key: QWLZIPSLUCFSAP-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H4F2N2O4S and a molecular weight of 238.17 g/mol . This compound is characterized by the presence of two fluorine atoms, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-nitrobenzenesulfonamide typically involves the nitration of 2,3-difluorobenzenesulfonamide. The reaction is carried out under controlled conditions using a mixture of concentrated sulfuric acid and nitric acid. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, methanol).

    Oxidation: Hydrogen peroxide, peracids.

Major Products Formed

    Reduction: 2,3-Difluoro-5-aminobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2,3-Difluoro-5-nitrobenzenesulfone.

Scientific Research Applications

2,3-Difluoro-5-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group, which can mimic the structure of certain biological molecules.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as an antibacterial agent due to its structural similarity to sulfonamide antibiotics.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death. The nitro group can also participate in redox reactions, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-5-nitrobenzenesulfonamide is unique due to the presence of both fluorine and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H4F2N2O4S

Molecular Weight

238.17 g/mol

IUPAC Name

2,3-difluoro-5-nitrobenzenesulfonamide

InChI

InChI=1S/C6H4F2N2O4S/c7-4-1-3(10(11)12)2-5(6(4)8)15(9,13)14/h1-2H,(H2,9,13,14)

InChI Key

QWLZIPSLUCFSAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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